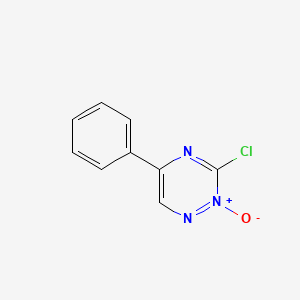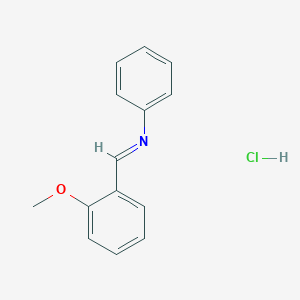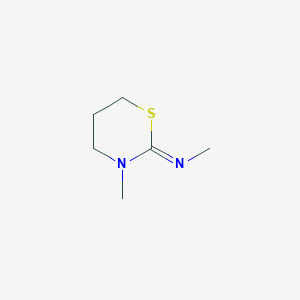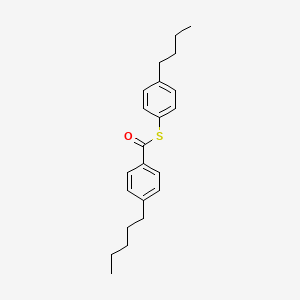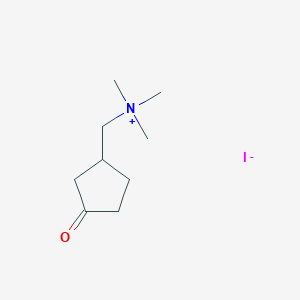![molecular formula C10H17NO6S B14593499 [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid CAS No. 61379-25-7](/img/structure/B14593499.png)
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a sulfanyl group attached to a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptanoic Acid Backbone: The synthesis begins with the preparation of 7-methoxy-7-oxoheptanoic acid, which can be achieved through the oxidation of 7-methoxyheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., ethanethiol) reacts with an intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Thiols, amines
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amino Derivatives: Formed through reduction of the nitro group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-7-oxoheptanoic acid: Shares a similar heptanoic acid backbone but lacks the nitro and sulfanyl groups.
7-Methoxy-1-nitroheptanoic acid: Similar structure but lacks the sulfanyl group.
[(7-Methoxy-7-oxoheptan-2-YL)sulfanyl]acetic acid: Similar structure but lacks the nitro group.
Uniqueness
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid is unique due to the presence of all three functional groups (methoxy, nitro, and sulfanyl) on the heptanoic acid backbone, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61379-25-7 |
|---|---|
Molekularformel |
C10H17NO6S |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-(7-methoxy-1-nitro-7-oxoheptan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H17NO6S/c1-17-10(14)5-3-2-4-8(6-11(15)16)18-7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
HRCVMNONJOUFOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(C[N+](=O)[O-])SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
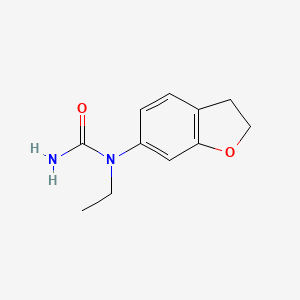
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
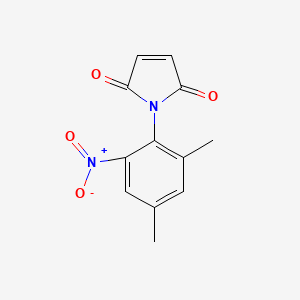
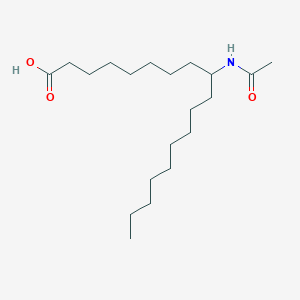
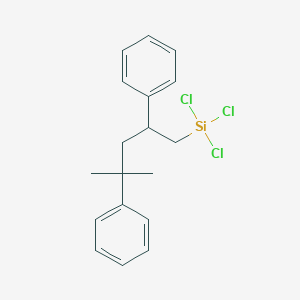
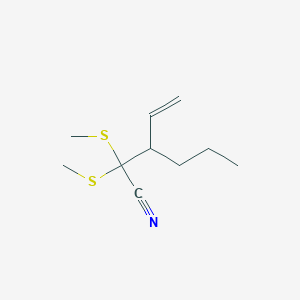
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
